molecular formula C7H2BrClFNO2S B1414098 5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride CAS No. 1807214-80-7

5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride

Cat. No.: B1414098
CAS No.: 1807214-80-7
M. Wt: 298.52 g/mol
InChI Key: GJWPPRDYRPIXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride is a versatile organic compound characterized by the presence of bromine, cyano, and fluorine substituents on a benzene ring, along with a sulfonyl chloride functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride typically involves multiple steps, starting from simpler aromatic compounds One common approach is the halogenation of 2-fluorobenzene to introduce the bromine atom, followed by nitration and subsequent conversion to the cyano group

Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure efficiency and safety. Advanced techniques such as microreactor technology can be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl acids or esters.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like sodium nitrite (NaNO₂) and hydrochloric acid (HCl) are used for diazotization, while nucleophiles like ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Sulfonyl Acids: Resulting from oxidation reactions.

  • Amine Derivatives: Formed through reduction reactions.

  • Substituted Benzene Derivatives: Resulting from various substitution reactions.

Scientific Research Applications

Chemistry: In synthetic chemistry, 5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has been utilized in biological studies to investigate the effects of halogenated aromatic compounds on biological systems. It serves as a probe to study enzyme inhibition and receptor binding.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting various diseases.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its ability to undergo various chemical transformations makes it a versatile reagent in industrial processes.

Mechanism of Action

The mechanism by which 5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride exerts its effects depends on the specific reaction or application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromo-3-fluorobenzenesulfonyl chloride: Similar in structure but lacks the cyano group.

  • 4-Fluoro-3-cyanobenzenesulfonyl chloride: Similar but has a different position of the fluorine atom.

Uniqueness: 5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride is unique due to the combination of bromine, cyano, and fluorine substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

5-bromo-3-cyano-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-5-1-4(3-11)7(10)6(2-5)14(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWPPRDYRPIXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride
Reactant of Route 4
5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride
Reactant of Route 6
5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.